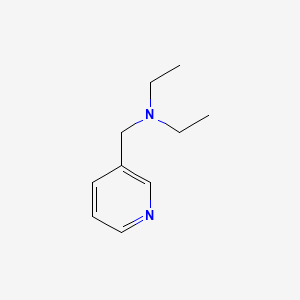
Pyridine, 3-((diethylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-((diethylamino)methyl)- is a nitrogen-containing heterocyclic compound. Pyridine derivatives are widely used in various fields due to their unique chemical properties. This compound, in particular, is known for its applications in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((diethylamino)methyl)- typically involves the reaction of pyridine with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Pyridine, 3-((diethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which are valuable intermediates in organic synthesis.
科学的研究の応用
Pyridine, 3-((diethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Pyridine, 3-((diethylamino)methyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic or electrophilic interactions, depending on the specific application.
類似化合物との比較
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.
3-Methylpyridine: A methyl-substituted pyridine with different reactivity.
4-Dimethylaminopyridine: A derivative with enhanced nucleophilicity due to the dimethylamino group.
Uniqueness
Pyridine, 3-((diethylamino)methyl)- is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields, offering advantages over other pyridine derivatives in terms of selectivity and potency.
特性
CAS番号 |
2055-14-3 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
N-ethyl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
UEUUOSYQIZIXMD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


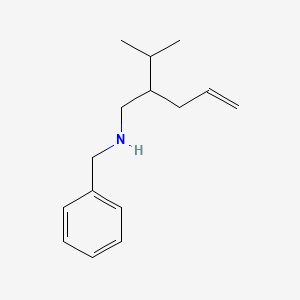


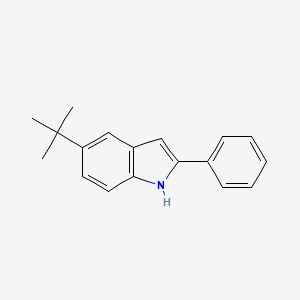

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)

![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)

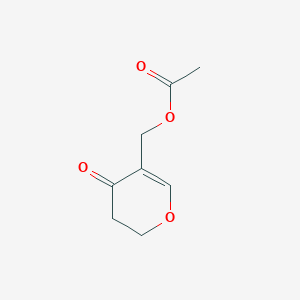
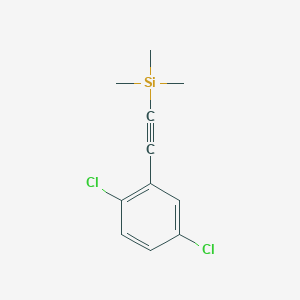
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
